molecular formula C12H25NO B13253323 N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine

Cat. No.: B13253323
M. Wt: 199.33 g/mol
InChI Key: SJZNTXQJEUDLBX-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with a methyl group and an amine group attached to a 3-ethoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine typically involves the reaction of 2-methylcyclohexanone with 3-ethoxypropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as diethyl ether. The mixture is refluxed for an hour and then stirred overnight at room temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted amines or amides.

Scientific Research Applications

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxypropyl)-2-nitroaniline
  • (3-Ethoxypropyl)thiourea
  • N-(2-Bromo-3-ethoxypropyl)-Nʹ-(trifluoromethylsulfonyl)ethaneimidamide

Uniqueness

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine is unique due to its specific structural features, such as the cyclohexane ring and the 3-ethoxypropyl chain. These features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(3-ethoxypropyl)-2-methylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-14-10-6-9-13-12-8-5-4-7-11(12)2/h11-13H,3-10H2,1-2H3

InChI Key

SJZNTXQJEUDLBX-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1CCCCC1C

Origin of Product

United States

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